Cas no 58047-52-2 (2-(2,4,6-trimethylphenyl)acetaldehyde)

58047-52-2 structure
Nome del prodotto:2-(2,4,6-trimethylphenyl)acetaldehyde
2-(2,4,6-trimethylphenyl)acetaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2,4,6-trimethylphenyl)acetaldehyde
- 2,4,6-trimethylphenylacetaldehyde
- 2-mesitylacetaldehyde
- (2,4,6-trimethyl-phenyl)-acetaldehyde
- 2.4.6-Trimethyl-phenylacetaldehyd
- AC1L6W7F
- CTK8J4460
- Mesityl-acetaldehyd
- mesitylacetaldehyde
- mesityl-acetaldehyde
- NSC174748
- DB-302326
- MFCD08703378
- SCHEMBL1124861
- Z1183459086
- EN300-1601820
- CS-0235707
- mesitylacetoaldehyde
- 58047-52-2
- HXMXUWHNVNPJRR-UHFFFAOYSA-N
- DTXSID90306240
- (2,4,6-Trimethylphenyl)acetaldehyde
- AKOS013286636
- NSC-174748
-
- MDL: MFCD08703378
- Inchi: InChI=1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3
- Chiave InChI: HXMXUWHNVNPJRR-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=C(CC=O)C(=C1)C)C
Proprietà calcolate
- Massa esatta: 162.10452
- Massa monoisotopica: 162.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 0.963
- Punto di ebollizione: 263.6°C at 760 mmHg
- Punto di infiammabilità: 127.1°C
- Indice di rifrazione: 1.511
- PSA: 17.07
- LogP: 2.35320
2-(2,4,6-trimethylphenyl)acetaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-1G |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 1g |
¥ 4,309.00 | 2023-04-04 | |
Enamine | EN300-1601820-0.05g |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 93% | 0.05g |
$118.0 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-250MG |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 250MG |
¥ 1,729.00 | 2023-04-04 | |
Enamine | EN300-1601820-10.0g |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 93% | 10g |
$2516.0 | 2023-06-04 | |
1PlusChem | 1P00EBTT-100mg |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 100mg |
$272.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-5g |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 5g |
¥12930.0 | 2024-04-18 | |
Aaron | AR00EC25-100mg |
2-MESITYLACETALDEHYDE |
58047-52-2 | 95% | 100mg |
$267.00 | 2025-02-14 | |
Aaron | AR00EC25-1g |
2-MESITYLACETALDEHYDE |
58047-52-2 | 95% | 1g |
$828.00 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-100mg |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 100mg |
¥1083.0 | 2024-04-18 | |
Aaron | AR00EC25-10g |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 10g |
$3485.00 | 2023-12-15 |
58047-52-2 (2-(2,4,6-trimethylphenyl)acetaldehyde) Prodotti correlati
- 10166-08-2(2-(2-methylphenyl)acetaldehyde)
- 433230-57-0(2-(2,5-dimethylphenyl)acetaldehyde)
- 1396967-01-3(2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid)
- 1861270-26-9(3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid)
- 1704107-32-3(2-(1-Aminocyclopentyl)-6-chlorophenol)
- 1505715-94-5(tert-butyl 2-1-(aminomethyl)cyclopropylpyrrolidine-1-carboxylate)
- 1880268-84-7(3-Pyridinecarboxamide, 4-amino-N-methoxy-N-methyl-)
- 2228731-78-8(3-(1,3-dimethyl-1H-pyrazol-4-yl)but-3-en-1-amine)
- 1856974-56-5(Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate)
- 476673-39-9((2Z)-3-(4-hydroxy-3-nitrophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:58047-52-2)2-(2,4,6-trimethylphenyl)acetaldehyde

Purezza:99%/99%/99%/99%
Quantità:250.0mg/500.0mg/1.0g/5.0g
Prezzo ($):217.0/361.0/540.0/1620.0